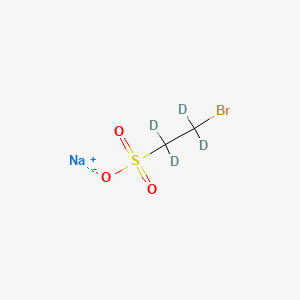

Sodium Bromoethanesulfonate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOAHXBHLWKNF-PBCJVBLFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662192 | |

| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189914-19-9 | |

| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Difference between native Sodium Bromoethanesulfonate and d4-isotopologue

Content Type: Technical Reference & Application Guide Target Audience: Analytical Chemists, Microbiome Researchers, and DMPK Scientists

Executive Summary

Sodium 2-bromoethanesulfonate (BES) is a potent, specific inhibitor of methanogenesis, widely employed in microbiome research to modulate archaeal activity. Its deuterated isotopologue, Sodium 2-bromo-[1,1,2,2-d4]ethanesulfonate (d4-BES), serves a critical but distinct role: it is the Stable Isotope Labeled Internal Standard (SIL-IS) required for the precise quantification of BES in complex biological matrices (e.g., plasma, fecal water, environmental sludge).

This guide delineates the physicochemical, spectral, and functional differences between the native and deuterated forms, providing a validated framework for their application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.

Structural & Physicochemical Fundamentals

The fundamental difference lies in the isotopic substitution of the four hydrogen atoms on the ethylene backbone with deuterium (

Comparative Data Table

| Feature | Native Sodium Bromoethanesulfonate (BES) | d4-Isotopologue (d4-BES) | Technical Significance |

| CAS Number | 4263-52-9 | Varies by manufacturer | Native is the active inhibitor; d4 is the analytical reference. |

| Formula | +4 Da mass shift allows MS discrimination. | ||

| Exact Mass (Free Acid) | ~210.9 (for | ~214.9 (for | Basis for Selected Reaction Monitoring (SRM). |

| C-H/C-D Bond | C-H (Bond Energy: ~413 kJ/mol) | C-D (Bond Energy: ~441 kJ/mol) | C-D bonds are shorter and stronger (Kinetic Isotope Effect). |

| Two distinct triplets | Silent (except residual solvent) | d4 is invisible in standard proton NMR. |

Structural Visualization

The following diagram contrasts the atomic composition of both molecules. Note the substitution of Protium (H) with Deuterium (D) on the carbon backbone.

Figure 1: Structural comparison showing the ethylene backbone deuteration in d4-BES.

Analytical Differentiation: Mass Spectrometry & NMR[1]

For researchers, the ability to distinguish these isotopologues is paramount. The d4-BES is used because it behaves chemically identically to BES during extraction but is spectrally distinct.

Mass Spectrometry (LC-MS/MS)

BES presents a unique challenge due to the natural abundance of Bromine isotopes (

-

Native BES Spectrum: You will see two parent ions of near-equal intensity separated by 2 Da (e.g., m/z 211 and 213 for the anion).

-

d4-BES Spectrum: The addition of 4 deuterium atoms shifts the entire doublet by +4 Da.

-

Native: m/z 211 (

) & 213 ( -

d4-IS: m/z 215 (

) & 217 (

-

Critical Protocol Note: When setting up Multiple Reaction Monitoring (MRM) transitions, you must track the specific Bromine isotope to avoid "cross-talk." If you track the

Nuclear Magnetic Resonance (NMR)

-

H NMR: Native BES shows two triplets corresponding to the two methylene (

- H NMR: d4-BES will show peaks in the deuterium channel, which is useful for verifying the isotopic purity of the standard.

Application: d4-BES as a Self-Validating Internal Standard

In quantitative bioanalysis (e.g., measuring BES levels in mouse serum or fermenter sludge), matrix effects (ion suppression or enhancement) can severely skew results. External calibration curves fail here because they do not account for the biological matrix.

The Causality of the Protocol: d4-BES is added to the sample before extraction. Because it has the same pKa and solubility as native BES, it suffers the exact same extraction losses and ion suppression in the MS source. Therefore, the ratio of Native/d4 remains constant regardless of matrix interference.

Experimental Workflow: Stable Isotope Dilution Assay (SIDA)

Figure 2: Workflow for using d4-BES to correct for extraction efficiency and matrix effects.

Step-by-Step Protocol Highlights

-

Spiking: Add d4-BES to the raw sample immediately. Do not wait until after extraction.

-

Equilibration: Vortex and let stand for 10 minutes to allow the IS to equilibrate with the native analyte binding sites (e.g., protein binding).

-

Chromatography (HILIC vs. C18): BES is highly polar. Reverse Phase (C18) often yields poor retention (elutes in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

-

Note: Deuterated isotopologues can sometimes elute slightly earlier than native forms on C18 columns due to the "Deuterium Isotope Effect" on lipophilicity. In HILIC, this effect is minimized but should be checked.

-

Kinetic Isotope Effects (KIE) & Biological Implications[2]

While d4-BES is primarily an analytical tool, researchers must be aware of the Kinetic Isotope Effect if using it for metabolic tracing.

-

C-D Bond Stability: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond.[1][2][] If the metabolic degradation of BES involves breaking the C-H bond (e.g., oxidative dehalogenation), the d4-analog will react significantly slower (

). -

Metabolic Stability: In vivo, d4-BES is often more metabolically stable than native BES. This makes it an excellent "tracer" for physical distribution (pharmacokinetics) but potentially a poor mimic for metabolic rate studies if the C-H bond cleavage is the rate-limiting step.

References

-

Mechanism of Action: Liu, Y., et al. (2011). "Methyl-coenzyme M reductase as a target for methanogenesis inhibition." Journal of Bacteriology.

-

Native BES Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663, Sodium 2-bromoethanesulfonate.

-

Isotope Effects in Drug Development: Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry.

-

LC-MS Internal Standard Guidelines: US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

-

Deuterium Isotope Effects in Chromatography: Turowski, M., et al. (2003). "Deuterium isotope effects on hydrophobic interaction chromatography." Journal of Chromatography A.

Sources

An In-Depth Technical Guide to Sodium 2-Bromoethanesulfonate-d4 for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Sodium 2-Bromoethanesulfonate-d4, a deuterated analogue of the versatile chemical reagent, Sodium 2-Bromoethanesulfonate. While a unique CAS number for the deuterated form is not widely recognized, this document references the non-deuterated form's CAS number (4263-52-9) for core chemical information, with a specific focus on the synthesis, properties, and applications of the deuterated isotopologue in advanced research and pharmaceutical development.

Core Chemical Identity and Physicochemical Properties

Sodium 2-Bromoethanesulfonate-d4 is a stable, isotopically labeled compound where the four hydrogen atoms on the ethane backbone have been replaced with deuterium. This substitution is of paramount importance in specific analytical applications, particularly in mass spectrometry-based quantification.

Table 1: Chemical Identifiers and Properties of Sodium 2-Bromoethanesulfonate and its Deuterated Analog

| Identifier | Sodium 2-Bromoethanesulfonate | Sodium 2-Bromoethanesulfonate-d4 | Source(s) |

| CAS Number | 4263-52-9 | Not commonly assigned; references parent compound | [1] |

| Molecular Formula | C₂H₄BrNaO₃S | C₂D₄BrNaO₃S | [2] |

| Molecular Weight | 211.01 g/mol | 215.04 g/mol | [2] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | Soluble in water | [3] |

| Melting Point | 283 °C (decomposition) | Not specified, expected to be similar to parent | [4] |

| InChI Key | UBPWRAIPVWJPGC-UHFFFAOYSA-N | Not available for deuterated form | [1] |

Synthesis and Manufacturing

The synthesis of Sodium 2-Bromoethanesulfonate typically involves the reaction of 1,2-dibromoethane with sodium sulfite in an aqueous ethanol solution.[5] For the deuterated analogue, a similar synthetic route is employed, starting with a deuterated precursor.

Synthesis of Non-Deuterated Sodium 2-Bromoethanesulfonate

A common laboratory-scale synthesis involves the nucleophilic substitution of a bromide in 1,2-dibromoethane by the sulfite ion.[5]

Reaction Scheme:

BrCH₂CH₂Br + Na₂SO₃ → BrCH₂CH₂SO₃Na + NaBr

A detailed experimental protocol based on established methods is provided below.[5][6]

Experimental Protocol: Synthesis of Sodium 2-Bromoethanesulfonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-dibromoethane, ethanol, and water.

-

Addition of Sodium Sulfite: Prepare a solution of sodium sulfite in water and add it dropwise to the heated reaction mixture over a period of several hours.

-

Reflux: After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.

-

Workup: Distill off the ethanol and unreacted 1,2-dibromoethane. The remaining aqueous solution is then evaporated to dryness.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the final product.

Synthesis of Sodium 2-Bromoethanesulfonate-d4

The synthesis of the deuterated form necessitates the use of a deuterated starting material, such as 1,2-dibromoethane-d4. The subsequent reaction with sodium sulfite follows a similar procedure to the non-deuterated synthesis. The availability of deuterated starting materials is the primary consideration for this synthesis.

Applications in Research and Drug Development

Sodium 2-Bromoethanesulfonate is a versatile reagent in organic synthesis and has been utilized in various research contexts.[7] The deuterated form, however, finds its primary application as an internal standard in quantitative bioanalysis.

Role in Organic Synthesis

The non-deuterated compound is used as a precursor in the synthesis of various organic molecules, including the amino acid taurine.[8] Its bifunctional nature, possessing both a reactive bromide and a stable sulfonate group, allows for its incorporation into a wide range of molecular scaffolds.[1][7]

Use as a Methanogenesis Inhibitor

Sodium 2-bromoethanesulfonate is a well-characterized inhibitor of methanogenesis in anaerobic digestion processes.[4][9] It acts as a structural analog of coenzyme M, a key cofactor in the final step of methane formation.[10] This inhibitory action has made it a valuable tool in microbiological and environmental studies.[11]

The Significance of Deuteration in Drug Development

Deuteration of drug candidates can significantly alter their pharmacokinetic properties.[12][13] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes, leading to a longer drug half-life and potentially improved therapeutic profiles.[14]

Sodium 2-Bromoethanesulfonate-d4 as an Internal Standard

In the context of drug development, particularly for pharmacokinetic and toxicokinetic studies, accurate quantification of drug candidates and their metabolites in biological matrices is crucial. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results.[15][16]

Sodium 2-Bromoethanesulfonate-d4, with its identical chemical properties to the non-deuterated form but a distinct mass, is an ideal internal standard for the quantification of Sodium 2-Bromoethanesulfonate.[17] It co-elutes with the analyte during chromatography and experiences similar matrix effects, allowing for reliable correction of any variations in sample preparation and instrument response.

Workflow: Quantitative Analysis using a Deuterated Internal Standard

Sources

- 1. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Sodium 2-bromoethanesulfonate 98 4263-52-9 [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sodium 2-bromoethanesulfonate 98 4263-52-9 [sigmaaldrich.com]

- 10. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 14. One moment, please... [deutramed.com]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Best-Matched Internal Standard Normalization in Liquid Chromatography-Mass Spectrometry Metabolomics Applied to Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Bromoethanesulfonate-d4 in Anaerobic Digestion: From Mechanistic Probe to Metabolic Tracer

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Sodium Bromoethanesulfonate-d4 (D4-BES), a deuterated analogue of the potent methanogenesis inhibitor, Sodium Bromoethanesulfonate (BES). Moving beyond its role as a simple inhibitor, this guide explores the utility of D4-BES as a sophisticated tracer for elucidating the intricate microbial and chemical dynamics within anaerobic digestion systems. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and discuss the advanced analytical techniques required for its detection and the interpretation of the valuable data it can provide.

The Crucial Role of Methanogenesis Inhibition and the Advent of Isotopic Tracers

Anaerobic digestion is a cornerstone of waste treatment and bioenergy production, relying on a complex consortium of microorganisms to break down organic matter in the absence of oxygen. The final step of this process, methanogenesis, is carried out by archaea and results in the production of methane (CH4). While desirable for biogas production, uncontrolled methanogenesis can be detrimental in other applications, such as in microbial fuel cells where it competes with electricity-producing bacteria, or in studies aiming to promote the production of other valuable biocommodities.[1][2]

Sodium Bromoethanesulfonate (BES) has long been a tool of choice for researchers to selectively inhibit methanogenesis.[3][4] Its structural similarity to coenzyme M, an essential cofactor for the methyl-coenzyme M reductase (MCR) enzyme in all methanogens, allows it to act as a competitive inhibitor, effectively halting methane production.[5][6][7] However, understanding the precise fate of BES within the complex milieu of an anaerobic digester—its uptake by cells, potential degradation, and off-target effects—has been challenging.

The introduction of stable isotope-labeled compounds, such as this compound, where four hydrogen atoms on the ethyl group are replaced with deuterium, offers a powerful solution. This isotopic labeling allows for the precise tracking of the BES molecule, transforming it from a simple inhibitor into a dynamic probe of the anaerobic environment.

Mechanism of Action: A Competitive Inhibition Strategy

The inhibitory effect of BES on methanogenesis is a classic example of competitive inhibition. The MCR enzyme catalyzes the final step in methanogenesis: the reduction of methyl-coenzyme M to methane. BES, as a structural analogue of coenzyme M, binds to the active site of MCR, preventing the binding of the natural substrate and thereby blocking the entire methanogenic pathway.[7][8] This high specificity for MCR makes BES a valuable tool for studying methanogens with minimal direct impact on other microbial populations at typical working concentrations.[9]

Caption: Competitive inhibition of Methyl-Coenzyme M Reductase (MCR) by Sodium Bromoethanesulfonate.

This compound: A Powerful Metabolic Tracer

The true innovation of using D4-BES lies in its application as a tracer. By introducing a known quantity of this deuterated compound into an anaerobic digester, researchers can follow its path and transformations, providing invaluable insights that are unattainable with its non-labeled counterpart.

Key Applications of D4-BES as a Tracer:

-

Quantifying Inhibitor Bioavailability: Determine the extent to which D4-BES is taken up by methanogenic archaea versus remaining in the bulk liquid or adsorbing to solids.

-

Investigating Metabolic Fate: Track the potential for microbial degradation or transformation of the BES molecule. For instance, studies have shown that non-deuterated BES can be hydrolyzed to isethionate, which can then be utilized by certain sulfate-reducing bacteria.[9] Using D4-BES would allow for the definitive tracking of this transformation pathway.

-

Assessing Off-Target Effects: By tracing the presence of the deuterium label in non-methanogenic microbial biomass or their metabolic byproducts, researchers can investigate potential off-target interactions of BES.

-

Validating Residence Time and Mixing: In continuous-flow digesters, D4-BES can serve as a conservative tracer to study hydraulic retention times and mixing efficiencies.

Experimental Protocol: A Step-by-Step Guide for Using D4-BES in Anaerobic Digestion Studies

This protocol outlines a typical batch experiment to assess the inhibitory effect and fate of D4-BES in an anaerobic digester sludge.

Materials:

-

Anaerobic digester sludge (inoculum)

-

Substrate (e.g., cellulose, glucose, or a complex organic waste)

-

Anaerobic medium

-

This compound (D4-BES)

-

Serum bottles and butyl rubber stoppers

-

Gas chromatograph (GC) for methane analysis

-

Liquid chromatography-mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) for D4-BES analysis

Experimental Workflow:

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. Development of an analytical tool for anaerobic digestion of organic wastes - UBC Library Open Collections [open.library.ubc.ca]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Deuterium as a Quantitative Tracer of Enhanced Microbial Coalbed Methane Production [repository.arizona.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Application of propionate-producing bacterial consortium in ruminal methanogenesis inhibited environment with bromoethanesulfonate as a methanogen direct inhibitor [frontiersin.org]

- 8. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

Methodological & Application

Protocol for using Sodium Bromoethanesulfonate-d4 as an internal standard

Application Note: High-Performance Quantification of Sodium 2-Bromoethanesulfonate (BES) using Sodium Bromoethanesulfonate-d4 (BES-d4) as an Internal Standard

Abstract

This technical guide outlines a robust protocol for the quantification of Sodium 2-bromoethanesulfonate (BES), a potent inhibitor of methanogenesis and a structural analog of Coenzyme M, in complex biological matrices (plasma, fecal water, and environmental sludge). By utilizing the deuterated isotopolog This compound (BES-d4) as an Internal Standard (IS), this method corrects for matrix-induced ionization suppression and extraction variability. The protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) in negative electrospray ionization (ESI-) mode.

Introduction & Principle

Sodium 2-bromoethanesulfonate (BES) is widely used in microbiome research to inhibit methanogenic archaea by competitively blocking methyl-coenzyme M reductase (MCR). Accurate quantification of BES is critical to correlate inhibition efficacy with pharmacokinetic (PK) profiles or environmental concentrations.

Why BES-d4? Traditional external calibration fails in complex matrices (e.g., gut homogenates) due to significant "matrix effects"—the alteration of ionization efficiency by co-eluting compounds.

-

Chemical Equivalence: BES-d4 shares the exact physicochemical properties (pKa, solubility, retention time) as the target analyte.

-

Mass Shift: The substitution of four hydrogens with deuterium (

) creates a +4 Da mass shift, allowing mass spectral differentiation without chromatographic resolution. -

Self-Validating: Any loss of analyte during extraction or suppression during ionization is mirrored by the IS, ensuring the ratio of Analyte/IS remains constant and accurate.

Chemical Structures & Isotope Logic

The quantification relies on the specific detection of the bromine isotope pattern (

Target Analyte: BES (Natural)

-

Formula:

-

Anion (

):

Internal Standard: BES-d4

-

Formula:

-

Anion (

):

Experimental Protocol

Materials & Stock Solutions

-

Analyte: Sodium 2-bromoethanesulfonate (Sigma/Merck, >98%).

-

Internal Standard: this compound (e.g., C/D/N Isotopes or Santa Cruz, >98 atom % D).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

Stock Preparation:

-

Master Stock (10 mM): Dissolve BES and BES-d4 separately in water. Note: Sulfonates are hygroscopic; equilibrate to room temperature before weighing.

-

Working IS Solution (10 µM): Dilute BES-d4 Master Stock in 90:10 ACN:Water. This solution is used to spike all samples.

Sample Preparation (Protein Precipitation)

Applicable to Plasma, Serum, and Clarified Fecal Water.

-

Aliquot: Transfer 50 µL of biological sample to a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Working IS Solution (BES-d4). Vortex briefly.

-

Precipitate: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v).

-

Vortex & Incubate: Vortex for 30 seconds. Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the supernatant to a clean vial.

-

Evaporate (Optional): If sensitivity is low, evaporate under

and reconstitute in 50 µL of mobile phase. For most applications, direct injection of the supernatant is sufficient.

LC-MS/MS Conditions

Chromatography (HILIC) Sulfonates are highly polar and elute in the void volume of C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required for retention.[1][2]

-

Column: Waters XBridge Amide or Merck SeQuant ZIC-pHILIC (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

). High pH ensures full ionization. -

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 2-5 µL.

Gradient Table:

| Time (min) | % B (Organic) | % A (Aqueous) | State |

| 0.0 | 90 | 10 | Initial |

| 1.0 | 90 | 10 | Hold |

| 6.0 | 40 | 60 | Elution |

| 6.1 | 90 | 10 | Re-equilibrate |

| 10.0 | 90 | 10 | End |

Mass Spectrometry Parameters (ESI Negative)

-

Capillary Voltage: -2.5 kV.

-

Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |

| BES ( | 188.9 | 78.9 ( | 25 | Quantifier |

| BES ( | 188.9 | 80.0 ( | 35 | Qualifier |

| BES ( | 190.9 | 80.9 ( | 25 | Confirmation |

| BES-d4 ( | 192.9 | 78.9 ( | 25 | IS Quantifier |

| BES-d4 ( | 194.9 | 80.9 ( | 25 | IS Confirmation |

Visual Workflows

Figure 1: Analytical Workflow

A step-by-step logic flow for the extraction and analysis process.

Caption: Workflow for the extraction and quantification of BES using BES-d4 IS.

Figure 2: Mass Spectral Logic & Fragmentation

Visualizing the mass shift and fragmentation pathways.

Caption: Fragmentation pathway showing the +4 Da mass shift in the parent ion of the Internal Standard.

Data Analysis & Validation

Calculations:

Quantification is performed using the Peak Area Ratio :

Linearity: Construct a calibration curve by spiking BES into a "naive" matrix (or water) at concentrations from 0.1 µM to 100 µM, while keeping BES-d4 constant. Plot Ratio vs. Concentration.

Troubleshooting:

-

Peak Tailing: Common in sulfonates. Ensure the HILIC column is fully equilibrated (at least 20 column volumes) and the buffer pH is alkaline (pH 9.0) to keep the sulfonate fully deprotonated and minimize interaction with silanols.

-

Signal Suppression: If the IS signal drops significantly (>50%) in samples compared to solvent standards, increase the dilution factor of the supernatant.

References

-

Gunsalus, R. P., et al. (1978). "Structure and activity of Coenzyme M analogues." Journal of Biological Chemistry. Link

-

Holcapek, M., et al. (1999). "Use of volatile amines as ion-pairing agents for the HPLC-MS determination of aromatic sulfonates." Journal of Chromatography A. Link

-

Busch, D., et al. (2022). "HILIC-MS/MS method for the quantification of polar metabolites in biological matrices." Analytical Chemistry. Link

-

Santa Cruz Biotechnology. "this compound Product Data." SCBT. Link

Sources

Preparation of Sodium Bromoethanesulfonate-d4 Stock Solutions for Mass Spectrometry: An Application Note and Protocol

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate preparation of sodium bromoethanesulfonate-d4 stock solutions for use as an internal standard in mass spectrometry-based quantitative analysis. The protocol emphasizes best practices to ensure the integrity, concentration accuracy, and stability of the stock solutions, which are critical for reliable and reproducible analytical results. This guide is founded on established principles of analytical chemistry and incorporates insights from leading regulatory and scientific bodies.

Introduction: The Critical Role of Internal Standards in Quantitative Mass Spectrometry

Quantitative mass spectrometry (MS) is a cornerstone of modern bioanalysis, enabling the precise measurement of analytes in complex biological matrices. The accuracy of these measurements is, however, susceptible to various sources of error, including sample preparation variability, matrix effects, and instrument fluctuations.[1] To mitigate these variables, a stable isotope-labeled (SIL) internal standard (IS) is indispensable.[2][3] A SIL IS is a form of the analyte where several hydrogen atoms are replaced by deuterium, resulting in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

This compound (d4-SBES) is a deuterated analog of sodium bromoethanesulfonate, a compound of interest in various research areas. By adding a known amount of d4-SBES to every sample, it co-elutes with the analyte and experiences the same analytical variations. The ratio of the analyte's signal to the IS's signal is then used for quantification, effectively normalizing for any inconsistencies and significantly improving the accuracy and precision of the results.[2]

The reliability of this entire process hinges on the accurate preparation of the internal standard stock solution. Any error in the initial concentration of the stock solution will propagate throughout the entire analytical workflow, leading to systematic errors in the final reported concentrations. Therefore, meticulous attention to detail during the preparation of the d4-SBES stock solution is paramount.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable and accurate stock solutions.

| Property | Value | Source |

| Chemical Formula | C₂D₄BrNaO₃S | |

| Molecular Weight | 215.04 g/mol | |

| Appearance | White to off-white crystalline powder | [4][5] |

| Solubility | Highly soluble in water (100 mg/mL) and DMSO (≥ 200 mg/mL).[6][7] Solubility in organic solvents commonly used in LC-MS, such as methanol and acetonitrile, is not extensively documented. However, as a sodium salt, it is expected to have better solubility in polar protic solvents like methanol compared to polar aprotic solvents like acetonitrile. | |

| Storage (Solid) | Store at -20°C to -80°C, sealed and protected from moisture.[6] | |

| Storage (In Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months.[6] |

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound. This concentration is a common starting point for internal standard stock solutions and can be further diluted to prepare working solutions.

Materials and Reagents

-

This compound (Isotopic purity ≥98%)

-

Methanol (LC-MS grade or equivalent)

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flask (e.g., 10 mL)

-

Volumetric pipettes and appropriate pipette tips

-

Amber glass vials with PTFE-lined screw caps

-

Spatula

-

Weighing paper or boat

-

Ultrasonic bath

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Step-by-Step Procedure

-

Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing:

-

Tare the analytical balance with a clean weighing boat.

-

Carefully weigh approximately 10 mg of this compound. Record the exact weight to four decimal places (e.g., 10.00 mg).

-

Causality: Accurate weighing is the most critical step in determining the final concentration of the stock solution. Any inaccuracy here will directly translate to a systematic error in all subsequent measurements.

-

-

Dissolution:

-

Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. This can be achieved by carefully tapping the weighing boat and then rinsing it with small aliquots of LC-MS grade methanol, transferring the rinse into the flask.

-

Add approximately 5-7 mL of methanol to the volumetric flask.

-

Cap the flask and gently swirl to dissolve the solid.

-

Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

-

Causality: Sonication provides energy to break up any aggregates and facilitates complete dissolution, which is crucial for achieving a homogenous and accurately concentrated solution.

-

-

Final Dilution:

-

Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol to the 10 mL mark of the volumetric flask. Use a pipette for the final addition to ensure the meniscus is precisely on the calibration mark.

-

Cap the flask and invert it at least 10-15 times to ensure the solution is thoroughly mixed and homogenous.

-

-

Aliquoting and Storage:

-

Immediately aliquot the primary stock solution into smaller, pre-labeled amber glass vials with PTFE-lined screw caps.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can lead to solvent evaporation and degradation of the standard over time. Amber vials protect the compound from potential light-induced degradation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

-

Workflow Diagram

Caption: Workflow for the preparation of a 1 mg/mL this compound primary stock solution.

Quality Control and Verification

To ensure the integrity of the prepared stock solution, it is recommended to perform a quality control check. This can involve:

-

Purity Analysis: If possible, analyze the stock solution by LC-MS to confirm the purity of the d4-SBES and to check for the presence of any unlabeled sodium bromoethanesulfonate.

-

Cross-Verification: If a previously prepared and validated batch of d4-SBES stock solution is available, a comparison of the new batch against the old one can be performed. The response of the new stock solution should be within a pre-defined acceptance range (e.g., ±10%) of the old stock solution.

-

Documentation: Maintain a detailed record of the preparation process, including the exact weight of the standard, the lot number, the date of preparation, the solvent used, and the assigned concentration. This documentation is crucial for traceability and troubleshooting.

Preparation of Working Solutions

The 1 mg/mL primary stock solution is typically too concentrated for direct use in analytical assays. It must be diluted to create working solutions at concentrations appropriate for spiking into calibration standards, quality control samples, and unknown samples. The concentration of the working solution should be optimized to provide a robust signal in the mass spectrometer without causing detector saturation.

Example Protocol for a 10 µg/mL Working Solution

-

Allow one aliquot of the 1 mg/mL primary stock solution to thaw and equilibrate to room temperature.

-

Using a calibrated pipette, transfer 100 µL of the primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the desired solvent (e.g., methanol, acetonitrile, or a mixture that matches the initial mobile phase conditions of the LC method).

-

Mix thoroughly by inverting the flask multiple times.

-

This working solution can then be used to spike into samples. The final concentration of the internal standard in the analytical sample should be consistent across all samples and standards.

Conclusion

The preparation of accurate and stable stock solutions of internal standards like this compound is a fundamental prerequisite for reliable quantitative mass spectrometry. By following the detailed protocol and best practices outlined in this application note, researchers can minimize a significant source of potential error and enhance the overall quality and integrity of their analytical data. Adherence to these principles of scientific rigor ensures that the resulting data is trustworthy and defensible, which is of utmost importance in research and drug development.

References

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved February 21, 2026, from [Link]

-

Nordtest. (n.d.). Internal quality control handbook for chemical laboratories. Retrieved February 21, 2026, from [Link]

-

IUPAC. (1995). HARMONIZED GUIDELINES FOR INTERNAL QUALITY CONTROL IN ANALYTICAL CHEMISTRY LABORATORIES. Retrieved February 21, 2026, from [Link]

-

IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Retrieved February 21, 2026, from [Link]

-

AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. In Official Methods of Analysis. Retrieved February 21, 2026, from [Link]

-

ILAC. (2005). ILAC-G9:2005 - Guidelines for the Selection and Use of Reference Materials. Retrieved February 21, 2026, from [Link]

-

Connelly, A. (2017, March 6). Preparation of calibration standards. Retrieved February 21, 2026, from [Link]

-

OIV. (n.d.). OIV-MA-AS1-11 Harmonized guidelines for internal quality control in analytical chemistry laboratories. In Compendium of International Methods of Wine and Must Analysis. Retrieved February 21, 2026, from [Link]

- Westgard, J. O. (2003). Internal quality control: planning and implementation strategies. Annals of Clinical Biochemistry, 40(6), 593–611.

-

A Practical Guide to Internal Quality Control (IQC) for Quantitative Tests in Medical Laboratories. (n.d.). Retrieved February 21, 2026, from [Link]

- Al-Lahham, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724.

- Li, W., et al. (2012). Internal Standards for Quantitative LC-MS Bioanalysis. In LC-MS in Drug Bioanalysis.

- Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1934-1941.

- Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 469–472.

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved February 21, 2026, from [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. scispace.com [scispace.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 5. Sodium 2-bromoethanesulphonate | 4263-52-9 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-溴乙基磺酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]

A Robust HILIC-MS/MS Method for the Separation and Quantification of Sodium 2-Bromoethanesulfonate-d4

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Sodium 2-bromoethanesulfonate (BES) is a chemical compound frequently utilized in scientific research, notably as a specific inhibitor of methanogenesis in anaerobic digestion studies and in the synthesis of other chemical entities.[1][2][3] Its deuterated isotopologue, Sodium 2-bromoethanesulfonate-d4 (d4-BES), serves as an ideal internal standard for quantitative assays, enabling precise and accurate measurements by correcting for sample preparation variability and instrument response drift.

The analysis of these compounds presents a significant chromatographic challenge. As highly polar, water-soluble sulfonic acid salts, they exhibit little to no retention on traditional reversed-phase columns (e.g., C18), often eluting in the solvent front with poor peak shape.[1][4] Furthermore, lacking a significant UV chromophore, they are difficult to detect with standard UV-Vis detectors, necessitating more universal or selective detection techniques.[5][6]

This application note details a robust and highly selective analytical method developed to overcome these challenges. We eschew conventional reversed-phase chromatography in favor of Hydrophilic Interaction Liquid Chromatography (HILIC), a technique purpose-built for the retention of very polar compounds.[7][8] Coupled with tandem mass spectrometry (MS/MS), this method provides excellent retention, sharp peak shapes, and the sensitivity required for trace-level quantification of Sodium 2-bromoethanesulfonate-d4 and its non-deuterated analog.

The Scientific Rationale: Causality Behind Experimental Choices

The development of a reliable method hinges on a foundational understanding of the analyte's chemistry and its interaction with the chromatographic system. Our choices are grounded in established principles to create a self-validating and scientifically sound protocol.

Why Hydrophilic Interaction Liquid Chromatography (HILIC)?

Sodium bromoethanesulfonate is a small, anionic, and extremely hydrophilic molecule (LogP ≈ -3.26).[1] In reversed-phase chromatography, which relies on hydrophobic interactions, such a compound would have minimal interaction with the non-polar stationary phase and be swept away by the highly aqueous mobile phase, resulting in no retention.

HILIC provides an elegant solution. The mechanism involves partitioning the polar analyte into a water-enriched layer immobilized on the surface of a polar stationary phase.[7][9] The mobile phase is highly organic (typically >70% acetonitrile), which acts as the weak solvent, while the aqueous component acts as the strong, eluting solvent.[8] This "reverse-reversed phase" mode is perfectly suited for d4-BES, promoting retention and enabling separation from other components. HILIC offers distinct advantages over older techniques like ion-pairing chromatography by avoiding the use of non-volatile ion-pairing reagents which can cause signal suppression and contamination in mass spectrometry.[10]

Stationary Phase Selection: Amide Chemistry

While several HILIC phases exist (bare silica, diol, zwitterionic), we selected an amide-based stationary phase . Amide phases are known for their excellent stability and reproducibility. They provide strong hydrogen bonding acceptor characteristics, which is ideal for retaining the sulfonate group of the analyte, leading to robust retention and symmetrical peak shapes for acidic compounds.[7]

Mobile Phase Optimization: The Role of Volatile Buffers

In HILIC, the mobile phase composition is critical for controlling selectivity.

-

Organic Solvent: Acetonitrile is the solvent of choice due to its aprotic nature and optimal viscosity, which allows for the formation of the crucial aqueous layer on the stationary phase.

-

Aqueous Buffer: We selected ammonium formate as the buffer. Firstly, it is a volatile salt, ensuring complete evaporation in the mass spectrometer source and preventing contamination, which is essential for high sensitivity. Secondly, by controlling the pH and ionic strength of the mobile phase, we can modulate the electrostatic interactions between the anionic sulfonate group and the stationary phase surface, providing an additional lever to fine-tune retention and peak shape.[9]

Detection: The Power of Tandem Mass Spectrometry (MS/MS)

Given the absence of a chromophore, mass spectrometry is the detector of choice. We employ a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. This provides two critical advantages:

-

Unmatched Selectivity: MRM monitors a specific precursor-to-product ion transition, filtering out all chemical noise and ensuring that the signal is unequivocally from the target analyte.

-

Precise Quantification: The use of a stable isotope-labeled internal standard (d4-BES) that is chemically identical but mass-shifted allows for the most accurate quantification. The ratio of the analyte signal to the internal standard signal corrects for any potential matrix effects or variations in instrument response.

Experimental Materials & Protocols

Materials and Reagents

-

Standards: Sodium 2-bromoethanesulfonate (≥98% purity), Sodium 2-bromoethanesulfonate-d4 (≥98% purity, 98% isotopic enrichment).

-

Solvents: Acetonitrile (LC-MS Grade), Water (Type 1, 18.2 MΩ·cm).

-

Buffer: Ammonium formate (LC-MS Grade).

-

Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

Instrumentation

-

Chromatography System: UHPLC system capable of delivering accurate gradients at flow rates of 0.2-0.6 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | 90:10 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate |

| Gradient Program | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Needle Wash | 90:10 (v/v) Acetonitrile:Water |

Table 2: Mass Spectrometer Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions (Hypothetical) | BES: m/z 189 → 81; d4-BES: m/z 193 → 81 |

| Dwell Time | 50 ms |

| Note: MRM transitions are compound-dependent and must be optimized empirically. |

Step-by-Step Analytical Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: Accurately weigh and dissolve ammonium formate in Type 1 water to a final concentration of 10 mM. Filter through a 0.22 µm filter.

-

Mobile Phase B: Prepare a 90:10 (v/v) mixture of acetonitrile and the 10 mM ammonium formate stock solution (Mobile Phase A).

-

-

Standard Stock Solution Preparation (1 mg/mL):

-

Accurately weigh ~10 mg of Sodium 2-bromoethanesulfonate and d4-BES into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with 50:50 (v/v) Acetonitrile:Water. These are the primary stock solutions.

-

-

Working Standard & Internal Standard Preparation:

-

Create an intermediate stock of d4-BES at 10 µg/mL.

-

Prepare a series of calibration standards by serially diluting the BES stock solution and spiking each with the d4-BES intermediate stock to a final concentration of 100 ng/mL. Use the sample diluent (90:10 Acetonitrile:Water) for all dilutions.

-

-

Sample Preparation:

-

Dilute the sample containing BES in the sample diluent to fall within the calibration curve range.

-

Spike the diluted sample with the d4-BES internal standard to a final concentration of 100 ng/mL.

-

Vortex thoroughly for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

System Setup and Analysis Sequence:

-

Equilibrate the column with the initial mobile phase conditions (95% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure no system carryover.

-

Run the calibration curve standards from the lowest concentration to the highest.

-

Inject the prepared samples.

-

Periodically inject a quality control (QC) sample to verify system performance.

-

Visualized Workflow and Mechanism

To clarify the process, the following diagrams illustrate the analytical workflow and the underlying separation principle.

Caption: End-to-end analytical workflow from preparation to final quantification.

Caption: The HILIC partitioning mechanism for retaining polar analytes.

Expected Results & Discussion

Using the described method, one should expect to see sharp, symmetrical peaks for both Sodium 2-bromoethanesulfonate and its d4-labeled internal standard, well-retained away from the solvent front. Due to the minor mass difference, the d4-analog may co-elute or elute fractionally earlier than the non-deuterated compound. However, they are unambiguously distinguished by their unique mass-to-charge ratios in the mass spectrometer.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis and other complex matrices. It effectively normalizes the final result, correcting for any inconsistencies during sample preparation (e.g., incomplete extraction) or analysis (e.g., injection volume errors, ion suppression). This ensures the highest degree of accuracy and precision, with expected linearity (r²) > 0.995 and precision (%RSD) < 15%.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Poor Retention | 1. Insufficient column equilibration.2. Sample solvent is too strong (too much water).3. Mobile phase B has too much aqueous content. | 1. Equilibrate column for at least 15-20 minutes.2. Ensure sample diluent is at least 90% acetonitrile.3. Verify the composition of Mobile Phase B. |

| Poor Peak Shape (Tailing) | 1. Secondary interactions with the stationary phase.2. Sample overload.3. Extra-column dead volume. | 1. Adjust buffer concentration or pH in the mobile phase.2. Dilute the sample or reduce injection volume.3. Check all fittings and tubing for proper connections. |

| Low MS Signal / Sensitivity | 1. Ion suppression from matrix components.2. Incorrect ESI source parameters.3. Mobile phase buffer is not volatile or is too concentrated. | 1. Dilute the sample further; the internal standard should correct for this.2. Optimize source voltage, gas flows, and temperatures.3. Confirm use of volatile buffer (e.g., ammonium formate) at an appropriate concentration (5-20 mM). |

Conclusion

This application note presents a highly reliable, sensitive, and specific HILIC-MS/MS method for the separation and quantification of Sodium 2-bromoethanesulfonate-d4. By leveraging the principles of hydrophilic interaction chromatography, this protocol successfully overcomes the challenges associated with analyzing highly polar, non-chromophoric compounds. The method is ideally suited for researchers in biochemistry, environmental science, and pharmaceutical development who require accurate measurement of this compound and its analogs in various matrices.

References

-

Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available from: [Link]

-

Stensen, W., & Sydnes, L. K. (2013). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 18(12), 15699–15710. Available from: [Link]

-

Gale, R. W., & O'Brien, T. K. (1983). Reverse-Phase Ion-Pair Chromatography (HPLC) of Alkylbenzene Sulfonates. SPE International Conference on Oilfield Chemistry. OnePetro. Available from: [Link]

-

Riu, J., Eichhorn, P., Guerrero, J. A., Knepper, T. P., & Barceló, D. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography–Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 938(1-2), 3-11. Available from: [Link]

-

Adachi, K., et al. (2009). Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis. Journal of Oleo Science, 58(11), 551-558. Available from: [Link]

-

Wang, Y., et al. (2018). Mixed-mode liquid chromatography with a stationary phase co-functionalized with ionic liquid embedded C18 and an aryl sulfonate group. Journal of Chromatography A, 1564, 116-124. Available from: [Link]

-

Stensen, W., & Sydnes, L. K. (2013). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. ResearchGate. Available from: [Link]

-

Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Available from: [Link]

-

Kumar, A., et al. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results, 13(Special Issue 5), 2028-2035. Available from: [Link]

-

Dr. Maisch GmbH. HILIC. Available from: [Link]

-

Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

-

Guillarme, D. (2020). HILIC: The Pros and Cons. LCGC International. Available from: [Link]

-

Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available from: [Link]

-

Biocompare. Hydrophilic Interaction (HILIC) Columns. Available from: [Link]

-

Todoroki, K., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2315. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23666797, 2-Bromoethanesulfonic acid, sodium salt. Available from: [Link]

-

Wikipedia. Mixed-mode chromatography. Available from: [Link]

-

Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

-

Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]

-

Sousa, D. Z., et al. (2013). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 79(3), 909-918. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Sodium ion. Available from: [Link]

-

SIELC Technologies. (2012). HPLC Separation of Sodium, Dioctyl Sulfosuccinic Acid, and Sulfosuccinic Acid. Available from: [Link]

-

Ye, D., et al. (2009). Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. Journal of Bacteriology, 191(4), 1234-1241. Available from: [Link]

Sources

- 1. Sodium 2-bromoethanesulphonate | 4263-52-9 [chemicalbook.com]

- 2. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HILIC â Dr. Maisch [dr-maisch.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Bromoethanesulfonate-d4 (BES-d4) Recovery in Wastewater

Status: Operational Ticket ID: BES-WW-OPT-001 Subject: Troubleshooting Low Recovery & Signal Suppression for Polar Sulfonates Assigned Specialist: Senior Application Scientist, Environmental Analysis Division

Executive Summary: The "Void Volume" Trap

Sodium Bromoethanesulfonate (BES) and its deuterated internal standard (BES-d4) are small, highly polar, strong acids (pKa

-

They do not retain on standard C18 columns, eluting in the void volume.

-

The void volume is where wastewater salts and non-retained organics cause maximum ion suppression (Matrix Effect).

-

Standard extraction (HLB) often fails because the molecule is too hydrophilic to partition into the sorbent without specific ionic interactions.

This guide moves beyond generic advice to provide chemically grounded solutions for recovering BES-d4.

Module 1: Sample Preparation (The Chemistry)

Q: I am using HLB cartridges and getting <20% recovery. Why?

A: HLB (Hydrophilic-Lipophilic Balance) relies on van der Waals forces and hydrogen bonding. BES is a fully ionized sulfonate anion (

The Fix: Switch to Weak Anion Exchange (WAX)

You must exploit the negative charge of the sulfonate group. A Weak Anion Exchange (WAX) mixed-mode sorbent is required.

The WAX Protocol for BES-d4

-

Mechanism: The WAX sorbent contains an amine group (

). At pH 4, the amine is protonated ( -

Elution: You release the BES by raising the pH (

), which deprotonates the sorbent amine, breaking the ionic bond.

Step-by-Step WAX Protocol:

| Step | Solvent/Buffer | The Chemical Logic |

| 1. Condition | Methanol then Water | Activates sorbent pores. |

| 2. Buffer | Acetate Buffer (pH 4.0) | Ensures the WAX amine is positively charged ( |

| 3. Load | Sample (Adjusted to pH 4.0) | Critical: BES ( |

| 4. Wash 1 | 25mM Acetate Buffer (pH 4) | Removes salts/proteins; BES stays locked by charge. |

| 5. Wash 2 | Pure Methanol | Removes hydrophobic organics (grease/lipids); BES stays locked. |

| 6. Elute | 5% | Release Mechanism: High pH deprotonates the WAX amine to neutral ( |

Visualizing the Mechanism

Figure 1: The "Catch and Release" mechanism of Weak Anion Exchange (WAX) for sulfonate recovery.

Module 2: Chromatography (The Physics)

Q: My BES-d4 peak is broad or elutes immediately (t0). Is my column broken?

A: No, your column choice is likely incorrect. BES is too polar for C18. It travels with the water phase and elutes with the "garbage" (salts) at the void volume (

The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC creates a water-rich layer on the surface of a polar stationary phase. BES partitions into this water layer, resulting in retention.

Recommended HILIC Conditions:

-

Column: Silica, Amide, or Zwitterionic (ZIC-HILIC). Amide is often most robust for wastewater.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) in 95:5 Water:ACN.

-

Mobile Phase B: 10 mM Ammonium Acetate (pH 9.0) in 95:5 ACN:Water.

-

Gradient: Start High Organic (90% B)

Ramp to Lower Organic (50% B).-

Why? In HILIC, water is the "strong" solvent. You start with high acetonitrile to retain the polar BES, then increase water to elute it.

-

Comparison of Retention Strategies:

| Parameter | Reverse Phase (C18) | HILIC (Amide/Silica) |

| BES Behavior | No retention (Void Volume) | High Retention |

| Elution Order | Polar elutes first | Polar elutes last |

| Ion Suppression | High (Co-elutes with salts) | Low (Salts elute early or separate) |

| Sensitivity | Poor | High (High organic % enhances ESI desolvation) |

Module 3: Troubleshooting Matrix Effects

Q: I have good retention now, but the BES-d4 signal is 10x lower in wastewater than in clean water.

A: This is Ion Suppression. Even with HILIC, wastewater organics can compete for charge in the ESI source.

Diagnostic Workflow

Use this logic tree to isolate the failure point.

Figure 2: Diagnostic logic for isolating BES-d4 recovery failures.

The "Dilute and Shoot" Paradox

In wastewater, less is often more .

-

Technique: Dilute your final SPE extract 1:5 or 1:10 with mobile phase before injection.

-

Why? Dilution reduces the "background noise" and matrix suppressors exponentially, while the analyte signal decreases linearly. This often results in a higher Signal-to-Noise (S/N) ratio and better peak shape.

References & Grounding

-

Chemical Properties of Bromoethanesulfonate:

-

Source: Sigma-Aldrich / ChemicalBook.

-

Data: pKa ~1.2, highly soluble, strong acid.

-

Link:

-

-

HILIC for Polar Sulfonates:

-

WAX SPE Mechanisms:

-

Concept: Use of mixed-mode WAX for anionic compounds (PFAS, Sulfonates) in wastewater.

-

Citation: "Solid-phase extraction of polar hydrophilic aromatic sulfonates..." J Chromatogr A, 2000.

-

Link:

-

-

Matrix Effects in Wastewater:

-

Concept: Matrix suppression in ESI-MS/MS increases in the order: Ultrapure < Tap < River < Effluent < Influent.[3]

-

Citation: "Matrix effect in high-performance liquid chromatography-tandem mass spectrometry analysis of antibiotics in environmental water samples."

-

Link:

-

Sources

Stability of Sodium Bromoethanesulfonate-d4 in aqueous vs organic solvents

A Guide to Ensuring Stability in Aqueous and Organic Solvents

Welcome to the technical support resource for Sodium 2-bromoethanesulfonate-d4 (SBES-d4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting protocols, and frequently asked questions regarding the stability of this deuterated standard in various solvent systems. As Senior Application Scientists, we aim to bridge the gap between product specifications and real-world experimental success by explaining the causality behind best practices.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered when working with SBES-d4.

General Stability & Storage

Q1: What are the recommended storage conditions for Sodium Bromoethanesulfonate-d4?

A1: For long-term stability, SBES-d4 solid should be stored in a tightly sealed container in a dry place. The compound is noted to be slightly hygroscopic, so protection from moisture is critical.[1] When prepared as a stock solution, it is recommended to store it at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Always ensure the container is sealed to prevent solvent evaporation and moisture ingress.[2][3]

Q2: What are the primary degradation pathways for SBES-d4?

A2: The two primary points of instability in the SBES-d4 molecule are the carbon-bromine (C-Br) bond and the carbon-deuterium (C-D) bonds.

-

Hydrolysis of the C-Br Bond: The bromoalkane functional group is susceptible to nucleophilic substitution, particularly hydrolysis, where the bromine atom is replaced by a hydroxyl group (-OH) to form sodium 2-hydroxyethanesulfonate-d4.[4] This reaction is accelerated by heat and strong basic conditions.[5]

-

Deuterium-Hydrogen (D-H) Exchange: The deuterium labels, while generally stable on a carbon backbone, can be susceptible to exchange with protons (hydrogen) from the solvent.[6][7] This is more likely to occur under certain pH conditions or in the presence of catalysts.[7] Loss of the deuterium label compromises the integrity of SBES-d4 as an internal standard.[6]

Q3: What materials or substances are incompatible with SBES-d4?

A3: You should avoid strong acids, strong alkalis (bases), and strong oxidizing or reducing agents, as these can promote degradation.[2][8]

Aqueous Solvent Stability

Q4: How stable is SBES-d4 in neutral aqueous solutions (e.g., pure water, PBS)?

A4: Sodium bromoethanesulfonate is highly soluble in water.[9] In neutral, room-temperature aqueous solutions, the sulfonate group itself is very stable.[10][11] However, slow hydrolysis of the C-Br bond can still occur over extended periods. For routine analytical runs, solutions are generally stable, but for long-term storage, frozen conditions are required.

Q5: What is the effect of pH on the stability of SBES-d4 in aqueous solutions?

A5: pH has a significant effect on stability.

-

Acidic Conditions (pH < 4): While sulfonic acids are strong acids and stable, the bromoalkane portion can undergo acid-catalyzed hydrolysis, although this is generally slower than base-catalyzed hydrolysis.[5]

-

Basic Conditions (pH > 8): Alkaline conditions significantly accelerate the hydrolysis of the C-Br bond via nucleophilic attack by hydroxide ions (OH⁻), converting the bromo- group to a hydroxyl- group.[4] This degradation pathway is often a primary concern.

-

D-H Exchange: Extreme pH values (both acidic and basic) can potentially facilitate deuterium exchange, compromising the isotopic purity of the standard.[7]

Organic Solvent Stability

Q6: In which common organic solvents is SBES-d4 soluble and stable?

A6: SBES-d4 is a salt, which dictates its solubility profile.

-

Protic Solvents: It has good solubility in polar protic solvents like methanol and ethanol, often in the presence of some water.[1] Stability is generally good, but nucleophilic attack on the C-Br bond by the solvent (solvolysis) can occur, especially with heating.

-

Aprotic Solvents: It is soluble in highly polar aprotic solvents like DMSO.[3] Stability in dry, high-purity aprotic solvents is typically high, as the primary degradation pathway (hydrolysis) is minimized.

-

Non-Polar Solvents: It is generally insoluble in non-polar solvents like hexane or toluene.

Q7: I need to use a mixed aqueous/organic mobile phase for my LC-MS application. What should I be concerned about?

A7: The primary concern in mixed mobile phases is the pH of the aqueous component. If you are using buffers, ensure the pH is maintained in a neutral range (ideally pH 5-7) to minimize hydrolysis. Additionally, be aware of potential D-H exchange. It is a known issue that deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, an effect that can be influenced by the mobile phase composition.[7]

Troubleshooting Analytical Issues

Q8: My quantitative results are inaccurate when using SBES-d4 as an internal standard. What could be the cause?

A8: Inaccurate quantification is a common problem that can often be traced back to the stability of the internal standard.[7][12] Key issues include:

-

Degradation of the Standard: If the SBES-d4 has degraded in your stock solution or during sample processing, its concentration will be lower than assumed, leading to an overestimation of the analyte concentration.

-

Isotopic Exchange (D-H exchange): If deuterium atoms are replaced by hydrogen, the mass of the internal standard changes, causing a signal drop at the expected m/z and potentially creating an interference at the analyte's m/z.[6]

-

Purity Issues: The presence of unlabeled analyte in the deuterated internal standard can lead to a positive bias, especially at low analyte concentrations.[7]

Q9: I am observing a peak at the mass of the unlabeled sodium bromoethanesulfonate in my internal standard solution. Why?

A9: This could be due to two reasons: either the standard contains some level of unlabeled impurity from its synthesis, or D-H exchange has occurred in your solvent or during analysis in the mass spectrometer source.[6][7] To investigate this, analyze a freshly prepared solution of the standard and compare it to one that has been stored or processed under your experimental conditions.

Troubleshooting Guides & Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Objective: To proactively identify potential stability issues of SBES-d4 in a new solvent system or under specific experimental conditions. Forced degradation studies are a cornerstone of validating stability-indicating methods.[13][14]

Methodology:

-

Prepare a Stock Solution: Dissolve SBES-d4 in the solvent of interest (e.g., your proposed mobile phase or extraction solvent) to a known concentration (e.g., 1 mg/mL).

-

Aliquot for Stress Conditions: Dispense the stock solution into separate, appropriately sealed vials for each stress condition. Always include a control sample.

-

Apply Stress Conditions:

-

Control: Store one vial at the recommended temperature (e.g., -20°C) and protect it from light.

-

Acid Hydrolysis: Add a small volume of 0.1 M HCl to a vial to achieve the desired acidic pH.

-

Base Hydrolysis: Add a small volume of 0.1 M NaOH to a vial to achieve the desired basic pH.[15]

-

Thermal Stress: Place a vial in an oven at an elevated temperature (e.g., 60°C).[15]

-

Photolytic Stress: Expose a vial to a controlled UV or fluorescent light source as described in ICH guidelines.[15]

-

-

Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure degradation products are detectable without consuming all the parent compound.[13]

-

Analysis: Use a suitable analytical method (e.g., LC-MS) to quantify the remaining SBES-d4 and identify any new peaks corresponding to degradation products.

-

Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the SBES-d4 peak area and the appearance of new peaks indicate degradation.

Protocol 2: Workflow for Investigating Deuterium (D-H) Exchange

Objective: To determine if the loss of deuterium labels is occurring under your analytical conditions.

Methodology:

-

Prepare Samples:

-

Sample A (Control): Prepare SBES-d4 in a non-protic solvent like acetonitrile or pure, dry DMSO.

-

Sample B (Test): Prepare SBES-d4 in your aqueous mobile phase or sample matrix.

-

Sample C (Accelerated): Prepare SBES-d4 in your aqueous mobile phase and gently heat it (e.g., 40°C) for a few hours.

-

-

LC-MS Analysis: Analyze all three samples using a high-resolution mass spectrometer if available.

-

Data Analysis:

-

Monitor the exact masses for SBES-d4 (C₂D₄HBrNaO₃S) and its potential D-H exchanged variants (C₂D₃H₂BrNaO₃S, C₂D₂H₃BrNaO₃S, etc.).

-

Compare the isotopic distribution and signal intensity of the SBES-d4 peak cluster across the three samples.

-

An increase in the signal for lower mass isotopologues in Sample B or C compared to Sample A is strong evidence of D-H exchange.

-

Data Summary Table

| Condition | Solvent System | Stability Concern | Potential Degradation Product(s) | Mitigation Strategy |

| pH < 4 | Aqueous Buffers, Mobile Phases | Slow Hydrolysis | Sodium 2-hydroxyethanesulfonate-d4 | Maintain temperature at or below RT; use fresh solutions. |

| pH > 8 | Aqueous Buffers, Mobile Phases | Rapid Hydrolysis | Sodium 2-hydroxyethanesulfonate-d4 | Buffer solutions to a neutral pH (5-7); avoid high pH. |

| Elevated Temp. | Aqueous or Organic Solvents | Accelerated Hydrolysis/Solvolysis | Sodium 2-hydroxyethanesulfonate-d4 | Store solutions frozen; avoid heating samples for extended periods. |

| Protic Solvents | Water, Methanol, Ethanol | D-H Exchange, Solvolysis | Isotopically lighter variants, Solvolysis adducts | Use fresh solutions; evaluate D-H exchange if inaccuracy is observed. |

| Light Exposure | Any transparent solution | Photodegradation (less common for this structure) | Various unspecified products | Store solutions in amber vials or protect from light. |

Visualizations

Caption: Troubleshooting workflow for inaccurate quantification.

Caption: Workflow for a forced degradation stability study.

References

- Hilaris. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.

- Benchchem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.

- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.

- MedChemExpress. (n.d.). Sodium 2-bromoethanesulfonate-SDS.

- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- ACS Omega. (2024, February 27). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions.

- Vchirawongkwin, V., et al. (2012). The Stability of Bisulfite and Sulfonate Ions in Aqueous Solution Characterized by Hydration Structure and Dynamics. The Journal of Physical Chemistry B, 116(37), 11498-507.

- Analytical Chemistry. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.

- Revista Facultad de Ingeniería Universidad de Antioquia. (2022). Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethanesulfonic acid, 2-bromo-, sodium salt.

- MDPI. (2020, November 16). A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces.

- Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid.

- CymitQuimica. (n.d.). CAS 4263-52-9: Sodium 2-bromoethanesulfonate.

- Sigma-Aldrich. (n.d.). Sodium 2-bromoethanesulfonate 98%.

- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- MedchemExpress.com. (n.d.). Sodium 2-bromoethanesulfonate | Plant Agglutinin.

- InvivoChem. (n.d.). Sodium 2-bromoethanesulfonate.

- IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Alkali Scientific. (n.d.). Sodium 2-bromoethanesulfonate, 1 X 100 g (137502-100G).

- Cagnetta, G., et al. (2005). Mechanochemical degradation of aromatic sulfonic acids. PubMed, 16398345.

- Sigma-Aldrich. (n.d.). Sodium 2-bromoethanesulfonate 98%.

- Ye, L., et al. (n.d.). Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. American Society for Microbiology.

- MDPI. (2022, February 3). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures.

- ECHEMI. (n.d.). Sodium 2-bromoethanesulfonate SDS, 4263-52-9 Safety Data Sheets.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Sodium 2-Bromoethanesulfonate | 4263-52-9.

- Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Organic Syntheses. (1930). Ethanesulfonic acid, 2-bromo-, sodium salt.